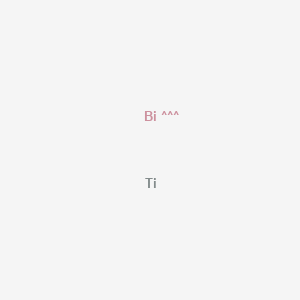

Bismuth;titanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bismuth titanium compounds are intermetallic compounds formed between bismuth and titanium. These compounds exhibit unique properties due to the combination of bismuth’s heavy metal characteristics and titanium’s transition metal properties. The most notable bismuth titanium compounds include bismuth titanium oxide and various bismuth-titanium intermetallic phases such as BiTi, BiTi₂, and Bi₉Ti₈ .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bismuth titanium compounds can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. For example, bismuth titanium oxide can be prepared by mixing bismuth nitrate and tetrabutyl titanate in a solvent such as N,N-dimethylformamide, followed by calcination at high temperatures . Another method involves the use of polyvinylpyrrolidone as a stabilizing agent during the synthesis process .

Industrial Production Methods: Industrial production of bismuth titanium compounds typically involves high-temperature solid-state reactions. The raw materials, bismuth oxide and titanium dioxide, are mixed and heated to temperatures above 1000°C to form the desired intermetallic compounds. The process parameters, such as temperature and reaction time, are carefully controlled to ensure the formation of pure phases .

Analyse Des Réactions Chimiques

Types of Reactions: Bismuth titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, bismuth titanium oxide can react with acids to form soluble bismuth salts and titanium compounds .

Common Reagents and Conditions: Common reagents used in the reactions of bismuth titanium compounds include nitric acid, hydrochloric acid, and sulfuric acid. These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products: The major products formed from the reactions of bismuth titanium compounds depend on the specific reaction conditions and reagents used. For example, the reaction of bismuth titanium oxide with nitric acid produces bismuth nitrate and titanium dioxide .

Applications De Recherche Scientifique

Bismuth titanium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including photocatalytic degradation of pollutants . In biology and medicine, bismuth titanium compounds are explored for their potential use in cancer therapy, drug delivery, and biosensing . In industry, these compounds are used in the production of electronic devices, microwave absorbers, and ferroelectric materials .

Mécanisme D'action

The mechanism by which bismuth titanium compounds exert their effects varies depending on the application. In photocatalysis, the compounds absorb visible light and generate electron-hole pairs, which then participate in redox reactions to degrade pollutants . In biomedical applications, bismuth titanium compounds can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death . The molecular targets and pathways involved in these processes are still under investigation.

Comparaison Avec Des Composés Similaires

Bismuth titanium compounds are unique due to their combination of bismuth and titanium properties. Similar compounds include bismuth vanadate, bismuth molybdate, and bismuth tungstate, which also exhibit photocatalytic and electronic properties . bismuth titanium compounds often show enhanced stability and efficiency in certain applications, making them more suitable for specific uses .

List of Similar Compounds:- Bismuth vanadate (BiVO₄)

- Bismuth molybdate (Bi₂MoO₆)

- Bismuth tungstate (Bi₂WO₆)

- Titanium dioxide (TiO₂)

- Zinc oxide (ZnO)

Propriétés

IUPAC Name |

bismuth;titanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.Ti |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKMMQFWZJTWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ti].[Bi] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiTi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.847 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium](/img/structure/B3424194.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3424203.png)